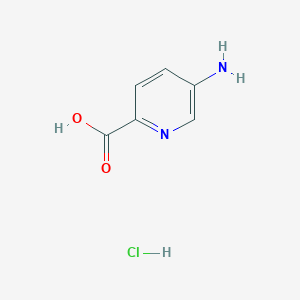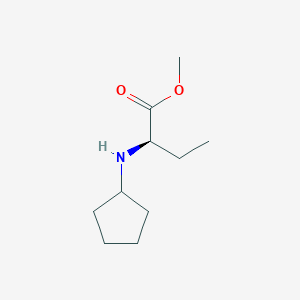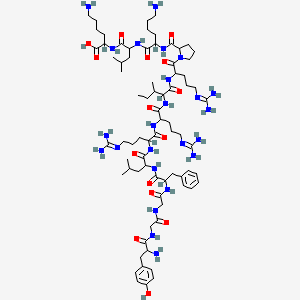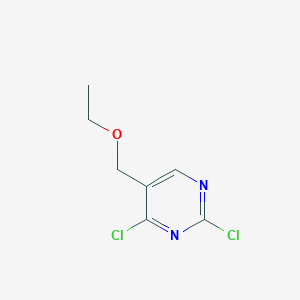
5-Aminopicolinic acid hydrochloride
Overview
Description
5-Aminopicolinic acid hydrochloride (5-APA) is a chemical compound that is used in various scientific research applications. It is a derivative of pyridine and is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Aminopicolinic acid hydrochloride plays a role in the synthesis of chemical compounds, particularly in the formation of chloro-substituted derivatives of pyridine. Moshchitskii, Sologub, and Ivashchenko (1968) demonstrated that treating α, α′-aminopicoline with chlorine or hydrogen peroxide and hydrochloric acid results in chlorination at specific positions on the pyridine nucleus without affecting the methyl group, leading to the formation of 6-amino-3, 5-dichloropicoline-2 and other chloro-substituted pyridine derivatives (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).
Analytical Chemistry
In the field of analytical chemistry, β-Aminopicolinic acid has been utilized as a selective reagent for the gravimetric and volumetric estimation of palladium. Majumdar and Bag (1958) found that β-aminopicolinic acid could precipitate palladium from a wide pH range without interference from most common elements and platinum metals, showcasing its potential in the precise quantification of palladium in various solutions (Majumdar, A. K., & Bag, S. P., 1958).
Biochemical Applications
3-Aminopicolinic acid, a compound related to 5-aminopicolinic acid, has been studied for its effects on glutamine metabolism in rat renal cortical tissue. Durozard and Baverel (1982) observed that this compound stimulates the removal of glutamine and enhances the accumulation of glutamate and the formation of ammonia, glucose, and aspartate in isolated rat kidney-cortex tubules, indicating its impact on metabolic pathways related to glutamine (Durozard, D., & Baverel, G., 1982).
Mass Spectrometry
In mass spectrometry, 3-Aminopicolinic acid has been found useful as a matrix for the desorption/ionization of DNA and proteins. Taranenko et al. (1994) demonstrated that using 3-Aminopicolinic acid as an ultraviolet-absorbing matrix allowed for the successful detection of single-stranded DNA segments and double-stranded DNA, highlighting its utility in the analysis of biopolymers (Taranenko, N., Tang, K., Allman, S., Ch'ang, L., & Chen, C. H., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
5-Aminopicolinic acid hydrochloride, also known as 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE, is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively
Mode of Action
It is known that picolinic acid, a related compound, acts as a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . In addition, it is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Pharmacokinetics
It is known that it is slightly soluble in water . Its Log Kp (skin permeation) is -7.12 cm/s .
Result of Action
It is known that picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
It is known that picolinic acid, a related compound, is a white solid that is soluble in water , suggesting that its action may be influenced by the pH and ionic strength of the environment.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of certain compounds . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of certain compounds , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be identified .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Aminopicolinic acid hydrochloride vary with different dosages in animal models. For example, in a study on micro miniature pigs, it was found that doses of approximately 1.6 mg/kg and 13.4 mg/kg would be required to obtain certain histopathology scores .
Metabolic Pathways
This compound is involved in certain metabolic pathways. As a metabolic intermediate in higher plants, it is a precursor of all tetrapyrroles such as chlorophyll, heme and siroheme . The exact enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
It is known that similar compounds can interact with certain transporters or binding proteins, as well as have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
properties
IUPAC Name |
5-aminopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKQVVVLWEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659656 | |
| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78273-25-3 | |
| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)





![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)






